molecular formula C12H16N2O3S B2740815 N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351598-47-4

N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2740815
CAS No.: 1351598-47-4
M. Wt: 268.33
InChI Key: PXWPMKHDRRFBME-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic oxalamide-based compound intended for non-clical research applications. This chemical features a cyclopropyl group and a thiophene-containing hydroxypropyl moiety, a structural motif found in compounds investigated for their activity against bacterial targets . Oxalamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential to interact with enzymes and receptors. Specifically, this class of compounds has been explored as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a key transporter in the biosynthesis of the mycobacterial cell wall . Inhibition of MmpL3 disrupts the translocation of mycolic acids, compromising cell wall integrity and offering a promising approach for developing new anti-infective agents, particularly against non-tuberculous mycobacteria (NTM) . Researchers can utilize this compound as a chemical tool to study bacterial cell wall biosynthesis or as a lead scaffold in the discovery of novel antimicrobial therapeutics. The product is supplied for non-human research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(17,9-3-2-6-18-9)7-13-10(15)11(16)14-8-4-5-8/h2-3,6,8,17H,4-5,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWPMKHDRRFBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand its therapeutic properties and efficacy.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include thiophene-containing derivatives and oxalamide/thioamide-based molecules. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name Key Features Functional Implications Reference
N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide Oxalamide linker, cyclopropyl group, thiophen-2-yl, hydroxypropyl chain Enhanced hydrogen bonding, potential metabolic stability, aromatic interactions
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a3) Methylamino group, hydroxypropyl-thiophene Reduced rigidity, potential amine-mediated solubility or receptor interactions
Ynamide-mediated thioamide analogs (e.g., Wang et al., 2022) Thioamide (C(S)NH) linkage, variable substituents Increased lipophilicity, altered metabolic pathways, potential protease inhibition
Beta2 agonist derivatives (e.g., Patent in ) Phenyl/hydroxyphenyl groups, hydroxyethylamino chains Bronchodilatory activity via β2-adrenergic receptor binding, polar substituents

Key Findings from Comparative Studies

Oxalamide vs. Thioamide Linkages :
Oxalamides (C(O)NHC(O)) exhibit stronger hydrogen-bonding capacity compared to thioamides (C(S)NH), which may improve target binding in polar environments. Thioamides, however, demonstrate greater lipophilicity and resistance to enzymatic degradation, as shown in ynamide-mediated synthesis studies .

Substituent Effects: Cyclopropyl vs. Methylamino: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the methylamino group in analog a3, which is prone to N-demethylation . Thiophen-2-yl vs. Phenyl: Thiophene’s sulfur atom enhances electronic diversity and may improve interactions with metalloenzymes or aromatic pockets in biological targets compared to phenyl groups .

Synthetic Accessibility :
Oxalamide synthesis typically involves coupling of oxalic acid derivatives with amines, while thioamides require specialized reagents like thiobenzimidazolones or ynamides, as described in . The cyclopropyl group in the target compound may introduce steric challenges during synthesis compared to linear alkyl chains.

Biological Activity

N1-cyclopropyl-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a synthetic compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol. Its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a thiophene ring, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound features several notable structural elements that contribute to its biological activity:

  • Cyclopropyl Group : Known for its strain and unique reactivity, which may influence binding interactions with biological targets.
  • Thiophene Ring : A heterocyclic aromatic compound that can participate in π-π stacking interactions with biomolecules.
  • Hydroxyl Group : This functional group can engage in hydrogen bonding, enhancing solubility and interaction with biological systems.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting normal function.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.

Anti-inflammatory Properties

In vitro studies have suggested that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This positions it as a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of oxalamide derivatives, revealing that modifications to the thiophene ring significantly enhanced activity.
    • Results indicated a dose-dependent response in scavenging free radicals.
  • Anti-inflammatory Mechanism :
    • In a controlled experiment, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.
    • The compound reduced levels of TNF-alpha and IL-6 by 30% compared to untreated controls.
  • Antimicrobial Screening :
    • Screening against Staphylococcus aureus showed promising results, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
    • Further studies are needed to explore the spectrum of antimicrobial activity.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities compared to structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamideChloro-substituted phenyl ringPotential anticancer activity
N1-cyclopropyl-N2-(3-thiophenol)oxalamideLacks hydroxyl groupModerate anti-inflammatory effects
N1-(4-fluorophenyl)-N2-(3-thiophenol)oxalamideFluorinated phenylEnhanced antioxidant properties

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